molecular formula C9H6O3 B183389 7-Hydroxy-4-benzopyrone CAS No. 59887-89-7

7-Hydroxy-4-benzopyrone

Cat. No. B183389
CAS RN: 59887-89-7
M. Wt: 162.14 g/mol
InChI Key: WVJCRTSTRGRJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08877949B2

Procedure details

To a 1000 mL round bottomed flask, 0.15 mol of 7-hydroxychromone, and then 2.50 g of 5% palladium carbon and 300 mL of ethanol were added. Subsequently, hydrogen was passed into the flask, and the reaction was carried out for 48 hours at 50° C. Palladium carbon was removed by sucking filtration, and ethanol was removed by rotary evaporation. Then 21.39 g of 7-hydroxychroman was obtained, with a yield of 92.4% and MS m/z (M)150.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92.4%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[CH:7]=[CH:8][O:9]2)=[CH:4][CH:3]=1.[H][H]>[C].[Pd].C(O)C>[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][O:9]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.15 mol
Type
reactant
Smiles
OC1=CC=C2C(C=COC2=C1)=O
Name
palladium carbon
Quantity
2.5 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Palladium carbon was removed
FILTRATION
Type
FILTRATION
Details
filtration, and ethanol
CUSTOM
Type
CUSTOM
Details
was removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
OC1=CC=C2CCCOC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.39 g
YIELD: PERCENTYIELD 92.4%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.